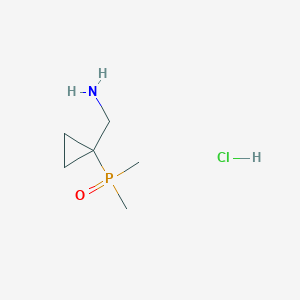
(1-Dimethylphosphorylcyclopropyl)methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Dimethylphosphorylcyclopropyl)methanamine;hydrochloride is a chemical compound with the CAS Number: 2460757-39-3 . It has a molecular weight of 183.62 . This compound is a versatile chemical with immense potential in scientific research. Its unique molecular structure allows for diverse applications, including drug synthesis, catalysis, and material science exploration.
Molecular Structure Analysis
The IUPAC name for this compound is(1-(aminomethyl)cyclopropyl)dimethylphosphine oxide hydrochloride . The InChI code for this compound is 1S/C6H14NOP.ClH/c1-9(2,8)6(5-7)3-4-6;/h3-5,7H2,1-2H3;1H . This indicates the presence of a cyclopropyl group attached to a dimethylphosphine oxide group, with an additional methanamine group. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the retrieved data.科学的研究の応用
Synthesis and Characterization of Novel Compounds
A study focused on the synthesis and characterization of a novel 1,3-Dithiolane Compound, highlighting the versatility of dimethylphosphorylcyclopropyl derivatives in synthesizing new chemical entities. The compound exhibited unique structural properties as confirmed through X-ray diffractions, showcasing the potential of such derivatives in material science and organic chemistry (Zhai Zhi-we, 2014).
Advanced Material Science
In the realm of material science, researchers synthesized and studied two structurally related hydrogen-bonded compounds within the dpma/HClO4 system. These studies not only advance our understanding of hydrogen bonding and its implications for material stability and reactivity but also contribute to the development of novel materials with tailored properties (D. Buhl, H. Gün, A. Jablonka, & G. Reiss, 2013).
Crystallography and Structural Analysis
The synthesis, structure, and spectroscopy of compounds in the dpma/HClO4 system were detailed, providing insights into the structural intricacies of dimethylphosphorylcyclopropyl derivatives. These findings have implications for crystallography, offering a deeper understanding of molecular interactions and structure-property relationships (D. Buhl, H. Gün, A. Jablonka, & G. Reiss, 2013).
Transition Metal Complexes
Another study highlighted the creation of a new copper complex utilizing the mono-protonated ligand (dimethylphosphoryl)methanamine. This work contributes to the field of inorganic chemistry, especially in the synthesis and characterization of metal complexes, which have wide applications in catalysis, material science, and as precursors for further synthetic applications (M. Richert, Cora Helmbrecht, & G. Reiss, 2014).
Implications for Organic Synthesis and Drug Discovery
The synthesis and application of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine showcased the potential of dimethylphosphorylcyclopropyl derivatives in the design of serotonin 5-HT1A receptor-biased agonists. This research not only contributes to organic synthesis but also impacts drug discovery, highlighting the therapeutic potential of these compounds (J. Sniecikowska et al., 2019).
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, H315, H318, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . The safety information suggests that it should be handled with care, using protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
(1-dimethylphosphorylcyclopropyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NOP.ClH/c1-9(2,8)6(5-7)3-4-6;/h3-5,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVJJMNPAVHAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1(CC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClNOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Dimethylphosphorylcyclopropyl)methanamine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

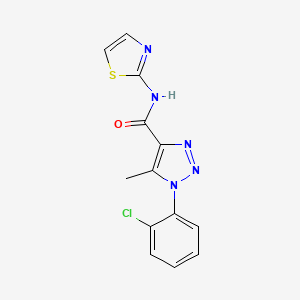
![N-[2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2718883.png)
![4-(2,6-Dimethyl-morpholine-4-sulfonyl)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2718885.png)
![2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2718886.png)

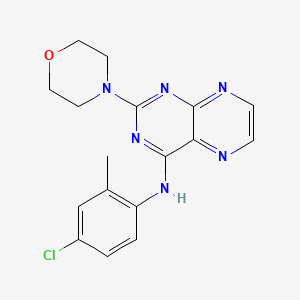
![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide](/img/structure/B2718891.png)
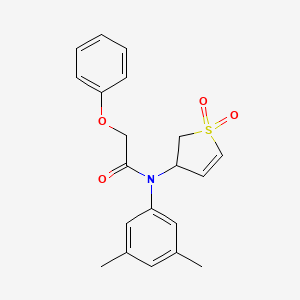
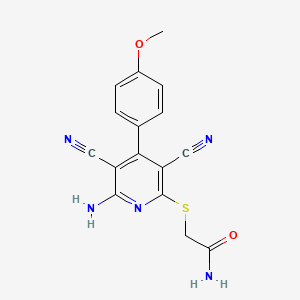
![3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2718894.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2718898.png)
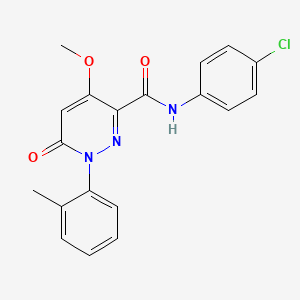
![2-(3-fluorophenyl)-N-(2-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2718901.png)
![3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2718902.png)